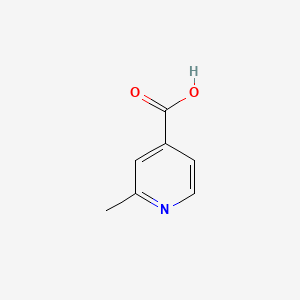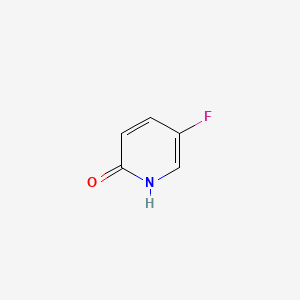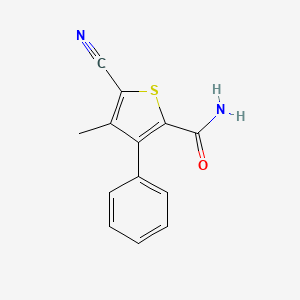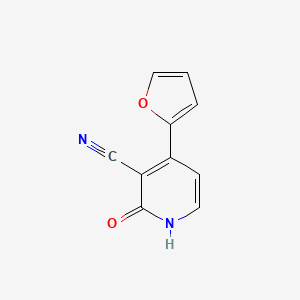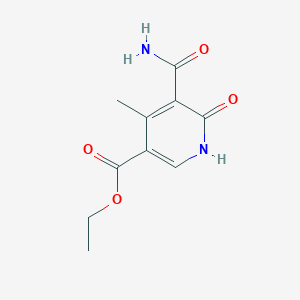
6-ニトロ-2-プロピル-1,3-ベンゾオキサゾール
説明
6-Nitro-2-propyl-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is characterized by a benzoxazole ring substituted with a nitro group at the 6-position and a propyl group at the 2-position.
科学的研究の応用
6-Nitro-2-propyl-1,3-benzoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other functional materials
作用機序
Target of Action
The primary targets of 6-Nitro-2-propyl-1,3-benzoxazole are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .
Mode of Action
6-Nitro-2-propyl-1,3-benzoxazole interacts with its targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . This interaction results in changes to the target molecules, affecting their function.
Biochemical Pathways
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways . These effects could include antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .
Pharmacokinetics
The molecular weight of 2062 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
生化学分析
Biochemical Properties
6-Nitro-2-propyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit DNA topoisomerases I and IIα, which are essential enzymes involved in DNA replication and transcription . Additionally, 6-Nitro-2-propyl-1,3-benzoxazole exhibits antimicrobial properties by interacting with bacterial cell wall synthesis enzymes, thereby inhibiting bacterial growth .
Cellular Effects
The effects of 6-Nitro-2-propyl-1,3-benzoxazole on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 6-Nitro-2-propyl-1,3-benzoxazole induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, it modulates the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in the G2/M phase .
Molecular Mechanism
At the molecular level, 6-Nitro-2-propyl-1,3-benzoxazole exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. For example, its interaction with DNA topoisomerases involves the formation of a stable complex that prevents the re-ligation of DNA strands, thereby inhibiting DNA replication . Additionally, 6-Nitro-2-propyl-1,3-benzoxazole can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitro-2-propyl-1,3-benzoxazole change over time. The compound exhibits good stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to 6-Nitro-2-propyl-1,3-benzoxazole can lead to adaptive cellular responses, such as the upregulation of antioxidant defense mechanisms . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 6-Nitro-2-propyl-1,3-benzoxazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
6-Nitro-2-propyl-1,3-benzoxazole is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . Cytochrome P450 enzymes catalyze the oxidation of 6-Nitro-2-propyl-1,3-benzoxazole, leading to the formation of hydroxylated metabolites . These metabolites can further conjugate with glucuronic acid or sulfate, enhancing their excretion from the body . The compound’s metabolism significantly influences its pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of 6-Nitro-2-propyl-1,3-benzoxazole within cells and tissues are mediated by specific transporters and binding proteins. It can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 6-Nitro-2-propyl-1,3-benzoxazole can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity and protein binding affinity.
Subcellular Localization
6-Nitro-2-propyl-1,3-benzoxazole exhibits specific subcellular localization patterns that affect its activity and function. It can accumulate in the mitochondria, where it induces mitochondrial dysfunction and apoptosis . Additionally, the compound may localize to the endoplasmic reticulum, influencing protein folding and stress responses . Post-translational modifications, such as phosphorylation, can also regulate the subcellular localization of 6-Nitro-2-propyl-1,3-benzoxazole, directing it to specific organelles for targeted action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-propyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the use of 2-aminophenol and propionaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of 6-Nitro-2-propyl-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or ionic liquids may be employed to improve efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
6-Nitro-2-propyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Reduction: Reduction of the nitro group yields 6-amino-2-propyl-1,3-benzoxazole.
Substitution: Electrophilic substitution reactions can yield various halogenated derivatives depending on the reagent used.
類似化合物との比較
Similar Compounds
2-Propyl-1,3-benzoxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitro-1,3-benzoxazole: Lacks the propyl group, affecting its solubility and interaction with biological targets.
6-Nitro-2-methyl-1,3-benzoxazole: Similar structure but with a methyl group instead of a propyl group, leading to differences in steric effects and reactivity.
Uniqueness
6-Nitro-2-propyl-1,3-benzoxazole is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
6-nitro-2-propyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-3-10-11-8-5-4-7(12(13)14)6-9(8)15-10/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPDIMYKKCHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310778 | |
| Record name | 6-Nitro-2-propylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-60-0 | |
| Record name | 6-Nitro-2-propylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2-propylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


